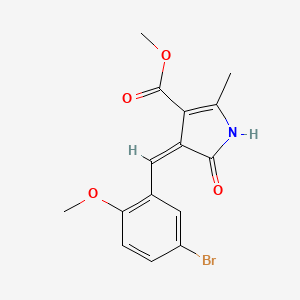![molecular formula C15H12Cl2N2O2 B5912579 N'-[1-(2,4-dichlorophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B5912579.png)
N'-[1-(2,4-dichlorophenyl)ethylidene]-4-hydroxybenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[1-(2,4-dichlorophenyl)ethylidene]-4-hydroxybenzohydrazide, commonly known as DCEBH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCEBH is a hydrazone derivative that has been synthesized through various methods, and its unique chemical structure has been found to exhibit promising biological activities.
作用机制
The mechanism of action of DCEBH is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DCEBH has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of various genes involved in inflammation and immune response. Additionally, DCEBH has been found to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
DCEBH has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases. DCEBH has also been found to exhibit antimicrobial activity against various bacterial and fungal strains. Additionally, DCEBH has been found to exhibit cytotoxicity against various cancer cell lines, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
One of the advantages of using DCEBH in lab experiments is its unique chemical structure, which exhibits promising biological activities. DCEBH is also relatively easy to synthesize and purify, making it readily available for scientific research. However, one of the limitations of using DCEBH in lab experiments is its potential toxicity, which may limit its use in certain applications. Additionally, further studies are needed to fully understand the mechanism of action of DCEBH and its potential side effects.
未来方向
There are several future directions for the scientific research on DCEBH. One potential direction is the development of DCEBH-based drugs for the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases. Another potential direction is the investigation of the mechanism of action of DCEBH and its potential interactions with other drugs. Additionally, further studies are needed to fully understand the potential side effects of DCEBH and its toxicity profile.
合成方法
DCEBH can be synthesized through various methods, including the reaction of 4-hydroxybenzohydrazide with 2,4-dichlorobenzaldehyde in the presence of a base such as sodium hydroxide. Another method involves the reaction of 4-hydroxybenzohydrazide with 2,4-dichlorobenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The product obtained is then purified through recrystallization using a suitable solvent such as ethanol. The purity and yield of DCEBH can be determined using various analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学研究应用
DCEBH has been found to exhibit promising biological activities, making it a potential candidate for various scientific research applications. It has been shown to possess antioxidant, anti-inflammatory, and antimicrobial properties. DCEBH has also been found to exhibit cytotoxicity against various cancer cell lines, making it a potential candidate for cancer therapy. Additionally, DCEBH has been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-[(Z)-1-(2,4-dichlorophenyl)ethylideneamino]-4-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c1-9(13-7-4-11(16)8-14(13)17)18-19-15(21)10-2-5-12(20)6-3-10/h2-8,20H,1H3,(H,19,21)/b18-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBMCQYHEXNGGD-NVMNQCDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=C(C=C1)O)/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-1-(2,4-dichlorophenyl)ethylideneamino]-4-hydroxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide](/img/structure/B5912503.png)


![N-(2-(4-methoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5912542.png)


![N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5912562.png)

![3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B5912584.png)


![N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5912595.png)
![N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5912596.png)
![4-methyl-N-[3-(4-morpholinyl)-4-oxo-1(4H)-naphthalenylidene]benzenesulfonamide](/img/structure/B5912607.png)